Lutetium(3+);triacetate;hydrate

Thermal Analysis Ceramic Processing Precursor Chemistry

Choose Lutetium(III) acetate hydrate for clean thermal decomposition to pure Lu₂O₃, crucial for scintillators and high-k dielectrics. Its optical silence enables precise doping studies in advanced phosphors and upconversion nanoparticles. Avoid counterion contamination from chlorides or nitrates in MOF and catalyst synthesis.

Molecular Formula C6H11LuO7
Molecular Weight 370.11 g/mol
CAS No. 304675-59-0
Cat. No. B1613199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLutetium(3+);triacetate;hydrate
CAS304675-59-0
Molecular FormulaC6H11LuO7
Molecular Weight370.11 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Lu+3]
InChIInChI=1S/3C2H4O2.Lu.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3
InChIKeyZMTOUBHBKDQYAB-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lutetium(III) Acetate Hydrate (CAS 304675-59-0): High-Purity Rare Earth Precursor for Advanced Materials and Catalysis


Lutetium(III) acetate hydrate is a water-soluble rare earth metal acetate salt with the general formula Lu(CH₃COO)₃·xH₂O. It serves as a high-purity precursor for advanced materials synthesis, particularly in sol-gel processes and thin-film deposition [1]. The compound exhibits a distorted octahedral coordination geometry around the Lu³⁺ ion and is known for its moderate water solubility and hygroscopic nature [2]. Its value proposition lies in its reliable, well-characterized decomposition pathway to form high-purity Lu₂O₃, making it a strategic alternative to other lutetium salts like nitrates or chlorides, which may introduce undesirable counterions or exhibit less predictable thermal behavior [3].

Lutetium(III) Acetate Hydrate: Why In-Class and Analog Substitution Risks Compromising Process Reproducibility


Simple substitution of Lutetium(III) acetate hydrate with other lanthanide acetates (e.g., Yb, Eu) or alternative lutetium salts (e.g., nitrate, chloride) is not advisable due to significant, quantifiable differences in thermal decomposition behavior and ligand coordination chemistry. The thermal stability and decomposition pathway of Lu acetate is distinct, involving a specific intermediate (Lu₂O₂CO₃) and a unique reversible phase transition [1]. Furthermore, while other lanthanide ions like Eu³⁺ and Tb³⁺ are intrinsically luminescent, Lu³⁺ (4f¹⁴) is not, making Lu acetate an ideal, optically silent host matrix for doping studies, a role other lanthanide acetates cannot fulfill . The specific coordination geometry and hydrate stability also influence its reactivity and solubility, which differ from other lutetium salts and can critically impact material properties in thin-film and nanoparticle syntheses .

Lutetium(III) Acetate Hydrate: Quantifiable Differentiation vs. Yb, Eu Acetates and Other Lu Salts


Thermal Decomposition: Lower Dehydration Temperature and Unique Intermediate Phase vs. Europium Acetate

The thermal decomposition of Lutetium(III) acetate tetrahydrate (Lu(CH₃COO)₃·4H₂O) proceeds with a lower initial dehydration temperature and forms a distinct intermediate phase compared to Europium(III) acetate tetrahydrate (Eu(CH₃COO)₃·4H₂O) [1][2]. This difference is critical for designing heat-treatment profiles in ceramic and catalyst synthesis.

Thermal Analysis Ceramic Processing Precursor Chemistry

Oxide Formation: Lower Final Decomposition Temperature and Reversible Phase Transition vs. Ytterbium Acetate

The conversion of Lutetium(III) acetate tetrahydrate to Lu₂O₃ exhibits a distinct thermal profile compared to Ytterbium(III) acetate tetrahydrate (Yb(CH₃COO)₃·4H₂O). Lu acetate undergoes a reversible phase transition and completes decomposition at a higher temperature, which can influence the crystallinity and sintering behavior of the final oxide product [1][2].

Thermal Analysis Oxide Synthesis Material Science

Catalytic Precursor Performance: Comparable Phosphodiester Hydrolysis Activity to Free Lu³⁺ Ion

The catalytic activity of a Lutetium-acetylacetonato complex, a derivative readily prepared from Lu acetate, has been directly compared to that of the free Lu³⁺ ion in the hydrolysis of a phosphodiester linkage. This data provides a baseline for the catalytic potential of Lu acetate-derived species [1].

Artificial Ribonuclease Catalysis Phosphate Ester Hydrolysis

Optical Properties: Inherently Non-Luminescent Host Matrix vs. Luminescent Eu³⁺ and Tb³⁺ Acetates

Unlike europium(III) acetate and terbium(III) acetate, which are prized for their intense red and green luminescence respectively, Lutetium(III) acetate hydrate is optically silent due to the Lu³⁺ ion's 4f¹⁴ electronic configuration . This characteristic is a functional differentiator, not a limitation, for specific applications.

Phosphors Luminescence Optical Materials Doping Studies

Synthesis and Purity: Defined Hydrate Stoichiometry and High-Purity Precursor Advantage

Lutetium(III) acetate hydrate is commercially available in high purity (≥99.9% trace metals basis) and exists as a well-defined crystalline hydrate, typically as a tetrahydrate or monohydrate [1][2]. This contrasts with other common lutetium precursors, which may be less well-defined or introduce counterions that are problematic for certain applications.

Precursor Synthesis Purity Material Science

Luminescence Lifetime: Derivative Phthalocyanine Complexes Exhibit Nanosecond-Scale Lifetimes

While Lu³⁺ itself is non-luminescent, its complexes with organic chromophores can exhibit distinct photophysical properties. For instance, substituted Lutetium phthalocyanine derivatives, synthesized using Lu acetate as a precursor, display measurable fluorescence lifetimes .

Phthalocyanine Fluorescence Lifetime Photodynamic Therapy Optical Imaging

Lutetium(III) Acetate Hydrate: Optimal Application Scenarios Based on Quantified Differentiation


Precursor for Tailored Lu₂O₃ Ceramics and Thin Films via Controlled Thermal Processing

Based on the quantified thermal decomposition data, Lu acetate is the preferred precursor when precise control over oxide formation is required. Its lower dehydration temperature (60°C) allows for gentle, energy-efficient removal of water, while the distinct reversible phase transition at 245–255°C and the formation of a Lu₂O₂CO₃ intermediate provide unique opportunities for tuning the microstructure and crystallinity of the final Lu₂O₃ product [1]. This is particularly valuable in the fabrication of scintillator materials (e.g., Lu₂SiO₅:Ce) and high-k dielectric layers for microelectronics.

Optically Silent Host Lattice for Doping Luminescent Lanthanide Ions in Phosphors

For the synthesis of advanced phosphors and upconversion nanoparticles, Lu acetate is the clear choice over luminescent lanthanide acetates like Eu³⁺ or Tb³⁺. The intrinsic optical silence of the Lu³⁺ host matrix ensures that any observed luminescence originates solely from the intentionally doped activator ions, enabling clean spectroscopic analysis and maximizing the efficiency of energy transfer . This is critical for developing next-generation lighting, display technologies, and bio-imaging probes.

Synthesis of Lutetium-Based Catalysts and Artificial Ribonucleases

The data showing that Lu-acetylacetonato complexes retain ~91% of the phosphodiester hydrolysis activity of the free Lu³⁺ ion validates the use of Lu acetate as a viable starting material for catalyst development [2]. Researchers designing sequence-specific artificial nucleases for biotechnology applications can confidently use Lu acetate to create functional lanthanide complexes without a significant penalty in catalytic efficiency, while benefiting from the compound's high purity and clean decomposition profile for subsequent modifications.

Fabrication of Lutetium-Containing Nanomaterials with High Purity Requirements

In applications where counterion contamination is a primary concern—such as the synthesis of Lu-based metal-organic frameworks (MOFs), nanoparticles for nuclear medicine, or high-purity optical crystals—Lu acetate offers a distinct advantage over lutetium chloride or nitrate salts . The acetate ligand combusts cleanly during calcination, leaving behind pure Lu₂O₃, whereas chlorides and nitrates can introduce corrosive halides or require additional washing steps to remove residual nitrogen species that can degrade material performance.

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